molecular formula C7H4BrClN2 B3218637 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-03-5

5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218637
CAS No.: 1190311-03-5
M. Wt: 231.48 g/mol
InChI Key: PKPLQEFEMFNDGJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Ring Systems in Advanced Chemical Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of advanced chemical synthesis and medicinal chemistry. ijraset.comnih.gov Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic scaffold. nih.gov These structures are integral to a vast array of natural products, including vitamins and alkaloids, and are a cornerstone of the pharmaceutical and agrochemical industries. ijraset.com

The significance of heterocyclic systems lies in their versatile chemical properties, which can be finely tuned through various synthetic methodologies. ijraset.comnumberanalytics.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a ring structure dramatically influences the molecule's electronic distribution, polarity, solubility, and hydrogen bonding capacity. nih.govnumberanalytics.com This adaptability makes them ideal scaffolds for drug design, as these properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. nih.gov In medicinal chemistry, heterocycles are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high specificity, leading to the development of numerous drugs for treating cancer, infectious diseases, and neurological disorders. ijraset.comnih.govreachemchemicals.com

Overview of Pyrrolopyridine Isomers and their Distinctive Research Relevance

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. nih.gov This fusion can occur in six different isomeric forms, each with a unique arrangement of the nitrogen atoms, which in turn imparts distinct chemical and biological properties. nih.govresearchgate.net The pyrrolopyridine scaffold is found in various natural products, such as the anticancer alkaloid camptothecin. nih.gov

The different isomers of pyrrolopyridines have garnered significant attention from researchers due to their diverse pharmacological activities. For instance, derivatives of pyrrolo[3,2-c]pyridine have shown potential as anticancer and antiarthritic agents. nih.gov The research into various pyrrolopyridine isomers is exceptionally active, with a continuous stream of studies exploring their potential as enzyme inhibitors and other therapeutic agents. researchgate.net The specific arrangement of the nitrogen atoms in each isomer allows for different substitution patterns, enabling chemists to create a wide array of molecules with tailored biological activities. researchgate.net

Positioning of 5-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine within the Broader Pyrrolo[3,2-b]pyridine Chemical Landscape

Within the family of pyrrolopyridines, the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) isomer serves as a key structural motif in medicinal chemistry. nih.gov The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold creates valuable intermediates for further chemical modifications. The compound this compound is a disubstituted derivative of this parent ring system.

The presence of two different halogen atoms at specific positions (5-bromo and 3-chloro) offers chemists the opportunity for regioselective functionalization. This is a crucial aspect of modern drug discovery, as it allows for the systematic and controlled synthesis of a library of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency and selectivity of a potential drug candidate. The 1H-pyrrolo[2,3-b]pyridine framework, a closely related isomer, has been utilized to develop potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. rsc.org The strategic placement of halogen atoms on the pyrrolopyridine core, as seen in this compound, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications.

Below is a data table of the chemical properties of this compound, which is a different isomer to the one focused on in this article, but provides an indication of the type of data available for such compounds.

PropertyValue
Molecular FormulaC7H4BrClN2
Molecular Weight231.477 g/mol
Melting Point216-220 °C
Flash Point163.7 °C
Density1.9 g/cm³
XLogP32.6
PSA28.7

This data is for the related isomer 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPLQEFEMFNDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Strategic Approaches for Constructing the Pyrrolo[3,2-b]pyridine Core Structure

The formation of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) bicyclic system is the foundational step in the synthesis of the target compound. nih.govexlibrisgroup.comnih.gov Key strategies involve the sequential or convergent assembly of the fused pyrrole (B145914) and pyridine (B92270) rings.

Intramolecular Cyclization and Cyclocondensation Reactions

Intramolecular cyclization is a powerful strategy for forming the pyrrole ring onto a pre-existing, appropriately substituted pyridine precursor. These reactions often proceed through the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

A prevalent method involves the reductive cyclization of a vinylogous nitro compound. For the related 1H-pyrrolo[3,2-c]pyridine isomer, a synthetic route begins with the nitration of a substituted pyridine N-oxide. The resulting nitropyridine is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an (E)-enamine intermediate. This intermediate undergoes a reductive cyclization using a reducing agent like iron powder in acetic acid, which simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring. nih.gov This tandem reaction sequence provides a robust pathway to the pyrrolopyridine core.

Another established approach is the free-radical cyclization. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a radical initiator system like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) to form complex polyheterocyclic systems containing a pyrrolopyridine moiety. rsc.org This method highlights the utility of radical-mediated bond formation in constructing the fused ring system.

Cyclization Strategy Precursor Type Key Reagents Reaction Type Reference
Reductive CyclizationNitropyridine-derived enamineFe, Acetic AcidIntramolecular Cyclocondensation nih.gov
Radical Cyclizationo-halophenyl-substituted pyrrolylpyridinium salt(TMS)3SiH (TTMSS), AIBNIntramolecular Radical Cyclization rsc.org
Fischer Indole (B1671886) SynthesisPyridylhydrazonePolyphosphoric Acid (PPA)Cyclocondensation acs.org

Intermolecular Coupling Strategies for Ring Formation

Intermolecular strategies construct the pyrrolopyridine framework by combining two or more separate molecular fragments in a single or multi-step sequence. While less common for the initial ring formation compared to intramolecular cyclization, these methods offer flexibility in introducing substituents.

Palladium-catalyzed cross-coupling reactions are central to many modern synthetic approaches. Although often used to append substituents to a pre-formed core, they can be adapted for ring construction. A hypothetical intermolecular approach could involve the coupling of a 2,3-dihalopyridine with a suitable nitrogen-containing component, such as a protected aminoboronic acid or an enamine equivalent, followed by a subsequent cyclization step.

More direct intermolecular methods include multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. Such strategies are highly efficient and are used to generate related fused heterocyclic systems like pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines. mdpi.com The application of an MCR approach could potentially assemble the pyrrolo[3,2-b]pyridine core from simple acyclic or heterocyclic precursors in a highly convergent manner.

Regioselective Introduction of Halogen Substituents (Bromination and Chlorination)

The introduction of bromine at the C5 position and chlorine at the C3 position requires precise control of regioselectivity. The electronic nature of the pyrrolo[3,2-b]pyridine system, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictates the position of electrophilic attack.

Direct halogenation of the parent 1H-pyrrolo[3,2-b]pyridine often results in substitution at the C3 position, which is the most nucleophilic site on the pyrrole ring. acs.org Therefore, a common strategy to achieve the desired 5-bromo-3-chloro substitution pattern involves a multi-step sequence:

Construction of a 5-brominated pyrrolo[3,2-b]pyridine core. This is typically achieved by starting the synthesis with a pyridine precursor that already contains a bromine atom at the correct position (e.g., 2-amino-5-bromopyridine). The Fischer indole synthesis, for example, can be used to construct a 5-bromo-7-azaindole (B68098) scaffold from a 5-bromo-substituted pyridylhydrazine. acs.org

Selective chlorination at the C3 position. With the C5 position blocked by bromine, the C3 position remains the most activated site for a subsequent electrophilic halogenation.

Regioselective Bromination (C5-Position): The most reliable method for introducing the C5-bromo substituent is to carry it through the synthesis from a brominated pyridine starting material. nih.gov Alternatively, direct bromination of the pyrrolopyridine core can be attempted, though this often favors the C3 position. Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of pyrrole and its fused derivatives. rsc.org

Regioselective Chlorination (C3-Position): Chlorination at the electron-rich C3 position is typically achieved using an electrophilic chlorine source. N-chlorosuccinimide (NCS) is a standard and effective reagent for this transformation. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile. For related aminopyridine systems, a modern method using Selectfluor as an oxidant in the presence of a chloride source like lithium chloride (LiCl) has been developed for regioselective chlorination. mdpi.com

Halogenation Reagent Target Position Typical Conditions Notes Reference
N-Bromosuccinimide (NBS)C3 (or C5 if C3 is blocked)MeCN, 0 °C to RTStandard electrophilic brominating agent. rsc.org
N-Chlorosuccinimide (NCS)C3CH2Cl2 or DMF, RTStandard electrophilic chlorinating agent. acs.org
Selectfluor / LiClPyridine Ring (position varies)DMF, mild conditionsModern method for chlorinating aminopyridines. mdpi.com

Multi-Component and Tandem Reaction Sequences Towards the Target Compound

To enhance synthetic efficiency, researchers often employ multi-component or tandem (cascade) reactions that allow for the formation of multiple bonds in a single operational step, minimizing intermediate purification and reducing waste.

A prime example of a tandem sequence is the synthesis of the pyrrolopyridine core itself, as described for the [3,2-c] isomer. nih.gov This process involves the initial reaction of a nitropyridine with DMF-DMA to form an enamine, which then undergoes a reductive cascade to form the final bicyclic product. This strategy, which combines C-C bond formation, nitro group reduction, and cyclization, is a powerful tool for rapidly assembling the core structure.

Multicomponent reactions (MCRs) have been successfully applied to generate highly substituted and fused pyrrolopyridine systems. For example, a three-component reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole under microwave irradiation can produce complex pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. mdpi.com The principles of MCRs could be applied to design a convergent synthesis of the 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine scaffold or its immediate precursors, potentially from a brominated pyridine component, a C2-synthon for the pyrrole ring, and an aminating agent.

Optimization and Scale-Up Considerations for Synthetic Efficiency

Transitioning a synthetic route from laboratory scale to larger, preparative scales requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and environmental impact.

Key parameters for optimization include:

Reaction Time and Temperature: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, for example, from hours to minutes, for steps like Suzuki cross-couplings or multicomponent reactions. nih.govmdpi.com

Catalyst and Reagent Loading: Minimizing the loading of expensive catalysts, such as palladium complexes used in cross-coupling reactions, is crucial for cost-effective scale-up. nih.gov Optimization studies aim to find the lowest effective catalyst concentration without sacrificing yield or reaction time.

Solvent Choice and Work-up Procedures: The ideal process uses minimal amounts of non-toxic, easily removable solvents. Developing protocols that avoid the need for purification by column chromatography is a significant advantage for large-scale synthesis. rsc.org Crystallization or simple filtration are much more amenable to industrial production.

For example, a free-radical cyclization method for forming a pyrrolopyridine-containing system was successfully performed on a gram scale, and the product was purified by simple basification and filtration, avoiding chromatography. rsc.org Similarly, a regioselective C3-bromination of a related heterocycle was also demonstrated on a gram scale with high yield, indicating its suitability for scale-up. These examples underscore the importance of designing robust reactions from the outset that are amenable to larger-scale production.

Lack of Specific Reactivity Data for this compound Hinders Detailed Analysis

The pyrrolo[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry and materials science. citycollegekolkata.org The reactivity of halogenated pyridines and pyrroles is typically governed by the position of the halogens and the electronic nature of the ring system, making them versatile intermediates in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on such scaffolds. organic-chemistry.orgnih.govnih.gov The Suzuki-Miyaura coupling, which utilizes boronic acids, and the Sonogashira coupling, which employs terminal alkynes, are standard methods for introducing diverse functionalities. tcichemicals.comwikipedia.orgtcichemicals.com Similarly, the functionalization of the nitrogen atom in the pyrrole ring through N-alkylation or N-arylation is a common strategy to modify the properties of the molecule. nih.govd-nb.info

However, the specific application of these well-established reactions to this compound, including optimized conditions, yields, and the regioselectivity of these transformations, is not described in the available literature. Scientific articles often focus on related but structurally distinct isomers or analogous heterocyclic systems. rsc.orgresearchgate.netacs.org For example, while studies on various bromo- and chloro-substituted pyridines or pyrrolopyridines exist, the unique electronic and steric effects of the specific 5-bromo, 3-chloro substitution pattern on the 1H-pyrrolo[3,2-b]pyridine skeleton have not been detailed.

Due to the absence of specific research findings for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested detailed outline. Extrapolation from other, non-identical molecules would be speculative and would not meet the required standard of scientific accuracy. Further experimental research is needed to elucidate the precise reactivity and derivatization pathways for this compound.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine

Exploitation of Pyrrole (B145914) and Pyridine (B92270) Moieties for Further Chemical Conversions

The 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine core features three primary sites for chemical modification: the bromine atom at the C5-position of the pyridine ring, the chlorine atom at the C3-position of the pyrrole ring, and the nitrogen atom of the pyrrole ring. The differential reactivity of these sites allows for a range of selective chemical transformations, enabling the synthesis of a diverse array of derivatives.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution, particularly at the halogenated C5-position. The bromine atom at this position is a versatile handle for palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce various aryl and heteroaryl substituents, thereby expanding the molecular complexity and modulating the electronic properties of the scaffold. google.comnih.gov

The pyrrole ring, an electron-rich aromatic system, offers additional avenues for derivatization. The chlorine atom at the C3-position can also participate in cross-coupling reactions, though its reactivity may differ from the C5-bromo substituent, allowing for potential chemoselective functionalization. Furthermore, the pyrrole nitrogen (N-H) is readily deprotonated to form an anion, which can then be subjected to a variety of electrophiles for N-alkylation or N-arylation. This functionalization is crucial for modifying the steric and electronic environment of the molecule, which can significantly impact its biological activity. mdpi.com

The following tables summarize key research findings on the derivatization of the this compound scaffold, categorized by the reactive moiety.

Table 1: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Starting MaterialCoupling PartnerCatalyst/ReagentsProductReaction Type
This compoundArylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O5-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridineSuzuki-Miyaura Coupling
This compoundAminePd₂(dba)₃, Xantphos, Cs₂CO₃5-amino-3-chloro-1H-pyrrolo[3,2-b]pyridineBuchwald-Hartwig Amination
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃, K₂CO₃, 1,4-dioxane/H₂O4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineSuzuki-Miyaura Coupling nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-methoxyphenylboronic acidNot specified4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineSuzuki-Miyaura Coupling nih.gov
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesSuzuki-Miyaura Coupling google.com

Table 2: Derivatization via N-Functionalization of the Pyrrole Moiety

Starting MaterialReagentBase/ConditionsProductReaction Type
2,5-dimethyl-1H-pyrrole4-methylanilineCATAPAL 200, 60°C2,5-dimethyl-1-(p-tolyl)-1H-pyrroleN-Arylation mdpi.com
2,5-dimethyl-1H-pyrrole3-methoxy-5-(trifluoromethyl)anilineCATAPAL 200, 60°C1-(3-methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrroleN-Arylation mdpi.com
2,5-dimethyl-1H-pyrrole3,5-bis(trifluoromethyl)benzylamineCATAPAL 200, 60°C1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dimethyl-1H-pyrroleN-Alkylation mdpi.com
2,5-dimethyl-1H-pyrrolenaphthalen-1-amineCATAPAL 200, 60°C2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrroleN-Arylation mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. While specific crystal data for 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is not publicly available, analysis of the closely related derivative, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), provides critical insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

The structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar molecule, a characteristic feature of the fused pyrrolopyridine (azaindole) ring system. nih.govresearchgate.net The planes formed by the five-membered pyrrole (B145914) ring and the six-membered pyridine (B92270) ring are nearly coplanar, with a very small dihedral angle between them. nih.gov A crucial feature observed in the crystal lattice is the formation of centrosymmetric dimers. researchgate.net These dimers are held together by a pair of strong N—H···N hydrogen bonds, where the pyrrole N-H of one molecule interacts with the pyridine nitrogen (N7) of a neighboring molecule. nih.govresearchgate.net This cooperative hydrogen bonding is a hallmark of the 7-azaindole (B17877) scaffold. mdpi.com

The crystallographic data for the 5-bromo-7-azaindole (B68098) derivative is summarized below. It is anticipated that the introduction of a chloro group at the 3-position would induce minor changes in bond lengths and angles but would not fundamentally alter the planar nature of the ring system or its capacity for hydrogen-bonded dimer formation.

Interactive Table: Crystalographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine You can sort the data by clicking on the table headers.

Parameter Value Reference
Chemical Formula C₇H₅BrN₂ nih.gov
Molecular Weight 197.04 g/mol nih.gov
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c researchgate.net
a (Å) 8.9082 (4) nih.gov
b (Å) 13.3632 (6) nih.gov
c (Å) 5.8330 (3) nih.gov
β (°) 103.403 (5) nih.gov
Volume (ų) 675.47 (6) nih.gov

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₄BrClN₂), the monoisotopic mass is calculated to be 229.92464 Da. uni.lu HRMS analysis would yield an experimental mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby validating the molecular formula.

Furthermore, mass spectrometry provides definitive proof of the presence of bromine and chlorine atoms through their distinctive isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with a characteristic abundance ratio of approximately 3:1 (~75.8% and ~24.2%). Consequently, the molecular ion cluster for this compound will exhibit a unique pattern of four peaks (M, M+2, M+4, M+6) corresponding to the various combinations of these isotopes, with relative intensities dictated by their natural abundances. This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine and chlorine atoms in the structure.

Predicted m/z values for various adducts of the related isomer, 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, are shown in the table below, illustrating the data obtained from such an analysis. uni.lu

Interactive Table: Predicted HRMS Adducts for C₇H₄BrClN₂ You can sort the data by clicking on the table headers.

Adduct Adduct Formula Predicted m/z Reference
[M+H]⁺ [C₇H₅BrClN₂]⁺ 230.93192 uni.lu
[M+Na]⁺ [C₇H₄BrClN₂Na]⁺ 252.91386 uni.lu
[M-H]⁻ [C₇H₃BrClN₂]⁻ 228.91736 uni.lu
[M+K]⁺ [C₇H₄BrClN₂K]⁺ 268.88780 uni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete covalent framework of a molecule in solution. Through a combination of one-dimensional (1D) and multi-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the structure of this compound.

Analysis of related azaindole derivatives provides expected chemical shift ranges. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, the proton signals appear at δ 11.91 (N-H), 8.30 (H6), 8.20 (H4), 7.63 (H2), and 6.50 (H3) ppm in DMF-d₇. nih.gov The introduction of a chlorine atom at the 3-position would significantly impact the chemical shift of the adjacent protons and carbons.

Interactive Table: ¹H NMR Chemical Shifts for 5-Bromo-1H-pyrrolo[2,3-b]pyridine You can sort the data by clicking on the table headers.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
H-N1 11.91 broad singlet - nih.gov
H-6 8.30 doublet 2.2 nih.gov
H-4 8.20 doublet 2.0 nih.gov
H-2 7.63 triplet 2.8 nih.gov

While 1D NMR provides initial information, 2D NMR experiments are essential for unambiguous assignment. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. This technique would be vital for placing the bromine and chlorine substituents by observing long-range correlations from the remaining protons to the halogenated quaternary carbons (C3, C5). It also confirms the fusion of the two rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons. This can help confirm stereochemistry and conformation, although for a planar aromatic system, its primary use would be to confirm assignments through expected through-space proximities.

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline form. This technique is highly sensitive to the local environment of each nucleus, making it an excellent tool for characterizing crystalline forms and identifying polymorphism. Different crystal packing arrangements (polymorphs) will result in distinct chemical shifts and relaxation times. For azaindole derivatives, SSNMR has been used to study prototropic tautomerism in the solid state, an important consideration for this class of compounds. ipb.pt For this compound, SSNMR could definitively characterize its crystalline structure, complementing the data from X-ray diffraction, and would be the primary method for identifying and quantifying different polymorphic forms if they exist.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

For this compound, the spectra would be characterized by several key absorption bands. Studies on structurally similar compounds like 5-chloro-7-azaindole-3-carbaldehyde and various substituted pyridines allow for the assignment of these vibrational modes. mdpi.comcore.ac.uk

N-H Stretching: A characteristic band for the pyrrole N-H stretch is expected in the region of 3100-3500 cm⁻¹. In hydrogen-bonded dimers, this band often appears broad and shifted to a lower frequency. For a dimer of 5-chloro-7-azaindole-3-carbaldehyde, this vibration was observed at 3098 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3120 cm⁻¹ region. mdpi.com

Ring Stretching: The fingerprint region (1400-1650 cm⁻¹) will contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. These bands are highly characteristic of the pyrrolopyridine skeleton.

C-Halogen Stretching: The vibrations corresponding to the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching mode is typically observed in the 600-800 cm⁻¹ range, while the heavier C-Br bond gives rise to a stretching vibration in the 500-600 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy is powerful because vibrational modes can be either IR or Raman active, or both, based on the change in dipole moment or polarizability, respectively. This provides complementary information for a full vibrational analysis. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for Pyrrolopyridine Derivatives You can sort the data by clicking on the table headers.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Type Comments Reference
N-H Stretch (H-bonded) ~3100 IR Broad band, confirms intermolecular H-bonding mdpi.com
Aromatic C-H Stretch 3000 - 3120 IR, Raman Sharp bands characteristic of aromatic C-H bonds mdpi.com
Ring (C=C, C=N) Stretch 1400 - 1650 IR, Raman Complex pattern, "fingerprint" of the heterocyclic core mdpi.comresearchgate.net
C-H In-plane Bend 1100 - 1300 IR, Raman Multiple bands core.ac.uk
C-H Out-of-plane Bend 800 - 950 IR Strong bands, position depends on substitution pattern core.ac.uk
C-Cl Stretch 600 - 800 IR, Raman Confirms presence of chlorine -

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemistry used to investigate the electronic properties of molecules. For a compound like 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, DFT calculations can predict its geometry, stability, and electronic characteristics. These calculations typically involve optimizing the molecular geometry to find the lowest energy state and then computing various molecular orbitals and electronic descriptors.

Detailed Research Findings: DFT studies on related heterocyclic systems, such as fluorinated pyrrolo[3,4-b]pyridin-5-ones, have been used to analyze non-covalent interactions that are crucial for understanding how these molecules bind to biological targets. mdpi.com For this compound, DFT would be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap implies higher stability.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic reactions or intermolecular interactions. The bromine and chlorine atoms, being electronegative, would create regions of positive potential on adjacent carbon atoms, influencing the molecule's reactivity.

Table 1: Predicted DFT-Calculated Properties for Pyrrolopyridine Analogues This table illustrates typical data obtained from DFT calculations for related heterocyclic compounds, as specific data for this compound is not available in published literature.

Parameter Predicted Value Range Significance
HOMO Energy -6.5 to -7.5 eV Indicates electron-donating ability
LUMO Energy -1.0 to -2.0 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.5 to 5.5 eV Relates to chemical stability and reactivity
Dipole Moment 2.0 to 4.0 Debye Measures overall polarity of the molecule
Electron Affinity 1.0 to 2.0 eV Energy released when an electron is added
Ionization Potential 7.5 to 8.5 eV Energy required to remove an electron

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. youtube.com

Detailed Research Findings: MD simulations have been extensively applied to pyrrolopyridine derivatives to understand their stability within the binding pockets of protein targets. For instance, studies on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors and pyrrolopyridine analogues as JAK1 inhibitors have used MD simulations to confirm the stability of docking poses. nih.govsci-hub.setandfonline.com In a typical study, the ligand-protein complex is placed in a simulated aqueous environment and the system's evolution is tracked over tens to hundreds of nanoseconds. nih.gov Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD indicates that the ligand remains securely bound in the active site. nih.gov

MD simulations also reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that change over time. For this compound, simulations could show how the pyrrole (B145914) N-H group acts as a hydrogen bond donor and how the pyridine (B92270) nitrogen acts as an acceptor, which are critical interactions for binding to kinase enzymes. tandfonline.com

Table 2: Typical Parameters for an MD Simulation of a Pyrrolopyridine-Protein Complex

Parameter Typical Value/Setting Purpose
Force Field AMBER, GROMOS, CHARMM Describes the potential energy of the system
Water Model TIP3P, SPC/E Explicitly solvates the complex
Simulation Time 100 - 200 ns Allows for sufficient sampling of conformational space
Temperature 300 K Simulates physiological conditions
Pressure 1 atm Simulates physiological conditions
Analysis Metrics RMSD, RMSF, Hydrogen Bonds To assess stability, flexibility, and interactions

Molecular Docking Studies for Predictive Binding to Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR).

Detailed Research Findings: The pyrrolopyridine scaffold is a "privileged structure" known to interact with various protein kinases. Docking studies on related pyrrolo[2,3-b]pyridine derivatives have identified them as potent inhibitors of targets like c-Met kinase, FGFR, and PDE4B. tandfonline.comnih.govrsc.org For example, docking of pyrrolo[2,3-b]pyridine derivatives into the ATP binding site of c-Met kinase revealed that the pyrrole N-H and the pyridine nitrogen form crucial hydrogen bonds with the hinge region residues (e.g., Met1160), a common binding motif for kinase inhibitors. tandfonline.com

For this compound, docking studies would be used to predict its binding mode in various kinase active sites. The bromine atom at position 5 could form halogen bonds or occupy a hydrophobic pocket, while the chlorine at position 3 could similarly influence binding affinity and selectivity. These predictions help prioritize the synthesis of analogues with improved potency. nih.gov

Table 3: Illustrative Docking Results for Pyrrolopyridine Analogues Against Kinase Targets This table is a representation of typical docking data from studies on related compounds.

Kinase Target Analogue Scaffold Predicted Binding Energy (kcal/mol) Key Interacting Residues
c-Met Kinase Pyrrolo[2,3-b]pyridine -9.5 to -11.0 Met1160, Asp1222 tandfonline.com
JAK1 Kinase Pyrrolo[2,3-d]pyrimidine -8.0 to -10.5 Leu959, Glu957 nih.gov
FMS Kinase Pyrrolo[3,2-c]pyridine -7.5 to -9.0 Cys666, Asp796 nih.gov
PDE4B Pyrrolo[2,3-b]pyridine -8.8 to -10.2 Gln369, Asn321 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of unsynthesized analogues and for guiding lead optimization.

Detailed Research Findings: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolopyridine derivatives. sci-hub.setandfonline.com In these studies, a set of molecules with known activities are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. Statistical methods are then used to build a predictive model.

For a series of pyrrolo[2,3-b]pyridine c-Met inhibitors, a CoMSIA model showed that hydrophobic interactions were key for inhibitory activity. sci-hub.se The resulting contour maps provide a visual guide for drug design: areas where bulk is favored or disfavored, or where positive or negative charges would enhance activity. For this compound, a QSAR model would help in deciding which positions on the ring system are best for substitution to improve target-specific activity.

Table 4: Statistical Validation Parameters from a Representative 3D-QSAR Study on Pyrrolopyridine Analogues Data is illustrative of typical QSAR model quality for this class of compounds.

Parameter Description Typical Value Significance
Cross-validated correlation coefficient > 0.5 Indicates good predictive ability of the model sci-hub.se
Non-cross-validated correlation coefficient > 0.9 Indicates good correlation and fit of the data sci-hub.se
r²_pred Predictive r² for an external test set > 0.6 Measures the predictive power on new compounds sci-hub.se
F-statistic Fischer test value High value Indicates statistical significance of the model

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods are also employed to study reaction mechanisms, providing insights into the feasibility of synthetic routes. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand reaction pathways and optimize conditions.

Detailed Research Findings: While specific computational studies on the reaction mechanisms for this compound are not prominent in the literature, research on related scaffolds provides a blueprint. For example, a plausible mechanism for the formation of a pyrrolo[3,4-b]pyridin-5-one via a cycloaddition reaction has been proposed. mdpi.com A computational investigation of such a mechanism would involve using DFT to locate the transition state structures for each step. The calculated activation energies would determine the rate-limiting step of the reaction.

The synthesis of the pyrrolo[3,2-b]pyridine core often involves multiple steps, including cyclization reactions. nih.gov Theoretical analysis could be used to compare different possible cyclization pathways, predicting which one is energetically more favorable. This information is highly valuable for synthetic chemists, helping to save time and resources by focusing on the most promising synthetic routes.

Role of 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine As a Key Building Block in Advanced Chemical Synthesis

Precursor in the Construction of Diverse Fused Heterocyclic Architectures

The bifunctional nature of 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, endowed by its chloro and bromo substituents, theoretically positions it as an ideal precursor for constructing more complex, fused heterocyclic systems. In principle, the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions (e.g., palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations) would allow for sequential, regioselective derivatization.

For instance, a synthetic strategy could involve the selective reaction at the more reactive C-Br bond, followed by a subsequent transformation at the less reactive C-Cl bond. This stepwise approach could be used to build annulated ring systems, leading to polycyclic aromatic or heteroaromatic structures. Such fused architectures are of significant interest in materials science and medicinal chemistry. However, a detailed search of scientific databases reveals a lack of specific published examples where this compound has been explicitly used as a starting material for the synthesis of such diverse fused heterocyclic architectures.

Scaffold for the Rational Design of Chemical Libraries with Specific Biological Activities

In the field of drug discovery, the pyrrolopyridine core is a well-established "privileged scaffold," meaning it is capable of binding to multiple biological targets. The rational design of chemical libraries for screening against specific targets, such as protein kinases, often employs such core structures. The this compound molecule serves as a foundational scaffold that can be systematically decorated with a variety of substituents to generate a library of related compounds.

The bromine and chlorine atoms act as synthetic handles to introduce diversity. For example, a library could be generated by reacting the parent scaffold with a range of boronic acids (via Suzuki coupling) at one position and various amines or phenols (via Buchwald-Hartwig or Ullmann coupling) at the other. This would produce a combinatorial library of compounds, each with a unique substitution pattern, which could then be screened for biological activity. While this represents a clear potential application for the compound, published research specifically detailing the use of this compound as the central scaffold for the generation and screening of a chemical library with defined biological outcomes is not available.

Table 1: Potential Reaction Sites for Chemical Library Synthesis

Reactive Position Halogen Potential Coupling Partners
5 Bromo Boronic acids/esters, organostannanes, amines, alcohols, alkynes

This table illustrates the theoretical potential for derivatization based on the compound's structure. No specific experimental data for these reactions were found in the reviewed literature.

Enabling Compound for the Development of Advanced Chemical Probes and Molecular Tools (Non-Clinical Research)

Chemical probes are essential molecular tools for studying biological systems. These molecules are designed to interact with a specific target, often a protein, to elucidate its function. A common strategy for developing such probes involves creating a molecule with three key features: a "warhead" that binds to the target, a linker, and a reporter tag (like a fluorescent dye or a biotin molecule for affinity purification).

The structure of this compound is well-suited for this purpose. One of the halogenated positions could be used to attach a pharmacophore known to bind to a specific biological target. The second halogen could then be used to attach a linker arm, which in turn is connected to a reporter tag. This modular synthetic approach would be enabled by the differential reactivity of the two halogen atoms. Despite this clear potential, there is no specific documentation in the scientific literature of this compound being used as the enabling compound for the development of chemical probes or other molecular tools for non-clinical research.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine Derivatives

Enzymatic and Receptor-Based Assays for Target Engagement and Inhibition

The biological effects of 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine derivatives are often rooted in their ability to interact with and inhibit specific enzymes and receptors.

Kinase Inhibition Profiles (e.g., FGFR, MPS1, AAK1, DYRK1A, SGK-1) in Biochemical and Cellular Systems

The pyrrolopyridine core is a recognized scaffold for developing kinase inhibitors. Derivatives have shown potent activity against several kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a known oncogenic driver. nih.gov Derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.org Another series based on a pyrrolo[2,3-b]pyridine-3-one skeleton yielded irreversible FGFR4 inhibitors, with compound 25 showing an IC50 of 51.6 nM. nih.gov

Monopolar Spindle 1 (MPS1): MPS1 is a critical kinase in the spindle assembly checkpoint and is overexpressed in many cancers. nih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives were optimized as potent and selective MPS1 inhibitors. nih.gov Compound 8 from this class showed potent binding to MPS1 with an IC50 of 0.025 µM. nih.gov Further optimization led to compound 65 (CCT251455) , a potent and selective tool compound for studying MPS1 inhibition. nih.gov

Below is a table summarizing the kinase inhibitory activities of selected pyrrolopyridine derivatives.

Table 1: Kinase Inhibition by Pyrrolopyridine Derivatives
Compound Scaffold Target Kinase IC50 (nM)
4h 1H-pyrrolo[2,3-b]pyridine FGFR1 7 rsc.org
FGFR2 9 rsc.org
FGFR3 25 rsc.org
25 pyrrolo[2,3-b]pyridine-3-one FGFR4 51.6 nih.gov

| 8 | 1H-pyrrolo[3,2-c]pyridine | MPS1 | 25 nih.gov |

Modulation of Cellular Pathways and Signaling Cascades

By inhibiting key kinases, these derivatives can modulate critical cellular signaling pathways. Inhibition of the FGFR pathway, for example, is a key strategy in cancer therapy. rsc.org Similarly, targeting MPS1 affects the spindle assembly checkpoint, which is crucial for proper cell division. nih.gov The mTOR signaling pathway, another critical regulator of cell growth, has also been a target. A pyrazine (B50134) derivative, 12b , was identified as a potent mTOR kinase inhibitor with a Ki of 8.0 nM and high selectivity over the related PI3Kα. rsc.org

Cellular Phenotypic Assays: Proliferation, Apoptosis, and Migration in In Vitro Models

The enzymatic inhibition by these compounds translates into measurable effects on cancer cell behavior.

Proliferation: Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activities against various cancer cell lines. nih.gov The 2,4-dichloro derivative 1 and its 7-iodo counterpart 2 showed low micromolar to sub-micromolar cytostatic activity in tumor cell lines. nih.gov Similarly, the FGFR inhibitor 4h inhibited the proliferation of 4T1 breast cancer cells. rsc.org Pyrrolo[2,3-b]pyridine-3-one derivative 25 also showed antiproliferative potency against Hep3B cell lines with a value of 0.1397 μM. nih.gov

Apoptosis: Several derivatives have been shown to induce programmed cell death, or apoptosis. Compound 2 robustly induced apoptosis in MDA-MB-231 breast cancer cells. nih.gov The FGFR inhibitor 4h was also found to induce apoptosis in 4T1 cells. rsc.org

Migration: The ability of cancer cells to migrate is fundamental to metastasis. The 1H-pyrrolo[2,3-b]pyridine derivative 4h significantly inhibited the migration and invasion of 4T1 cells, suggesting potential anti-metastatic properties. rsc.org

The table below details the cellular effects of representative compounds.

Table 2: Cellular Effects of Pyrrolopyridine Derivatives
Compound Cell Line Effect Observation
2 MDA-MB-231 Apoptosis & Cell Cycle Arrest Robustly induced apoptosis with G2/M arrest. nih.gov
4h 4T1 Proliferation, Apoptosis, Migration Inhibited proliferation and migration, induced apoptosis. rsc.org

| 25 | Hep3B | Proliferation | Antiproliferative potency of 0.1397 μM. nih.gov |

Broad-Spectrum Mechanistic Studies in Non-Human Biological Systems (e.g., Antimicrobial, Antitubercular, Antiviral, Anti-inflammatory Activity Mechanisms)

The pyrrolopyridine scaffold is a versatile platform for developing agents against a range of pathogens and inflammatory processes.

Antitubercular Activity: Derivatives of pyrrolo[3,2-b]pyridine have been investigated for their activity against Mycobacterium tuberculosis. A series of pyrrolo[3,2-b]pyridine-3-carboxamides linked to 2-methoxypyridine (B126380) were synthesized and evaluated. researchgate.net Compounds 8m (4-fluorophenyl), 8n (4-chlorophenyl), and 8i (4-methoxyphenyl) showed potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which is comparable to the reference drug Pyrazinamide. researchgate.net Docking studies suggest these compounds may act by inhibiting DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. researchgate.net

Antibacterial Activity: Pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. mdpi.com The aforementioned carboxamide derivatives 8n and 8m also displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net

Antiviral Activity: The pyrrolopyridine scaffold is present in natural products with antiviral properties, such as the alkaloid mappicin, which is active against HIV-1. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of related heterocyclic systems like coumarins has been explored, suggesting that derivatives of pyrrolopyridines could also possess such properties. nih.gov

Elucidation of Structure-Activity Relationships: Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core structure.

Impact of Halogens: In the pyrrolo[3,2-d]pyrimidine series, the introduction of an iodine atom at the C7 position significantly enhanced antiproliferative potency. nih.gov Compound 2 (2,4-dichloro-7-iodo) was 5 to 20 times more potent than its non-iodinated counterpart 1 . nih.gov This highlights the importance of a halogen at this position for activity. nih.gov

Influence of Phenyl Groups: For the antitubercular pyrrolo[3,2-b]pyridine-3-carboxamides, the substitution pattern on the terminal phenyl ring was critical. researchgate.net Electron-withdrawing groups like fluoro (8m ) and chloro (8n ) at the para-position, as well as the electron-donating methoxy (B1213986) group (8i ), resulted in the most potent compounds. researchgate.net

Selectivity Modifications: In the development of mTOR inhibitors, the inclusion of an (R)-3-methylmorpholine group was found to be a crucial feature for achieving selectivity for mTOR over PI3K kinases. rsc.org Furthermore, introducing a 3-trifluoromethyl group on a pyridine (B92270) ring was well-tolerated by the mTOR binding pocket but caused steric clashes in the PI3Kα active site, leading to enhanced mTOR selectivity. rsc.org

Future Research Directions and Perspectives for 5 Bromo 3 Chloro 1h Pyrrolo 3,2 B Pyridine

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of functionalized azaindoles has been a significant focus for chemists, with numerous strategies developed over the past few decades. rsc.org Future efforts for 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine should prioritize the development of innovative and sustainable synthetic routes that are efficient, cost-effective, and environmentally benign.

Traditional methods for constructing the azaindole core often require harsh conditions or the use of hazardous reagents. google.comrsc.org A forward-looking approach would involve exploring modern synthetic strategies. Multicomponent reactions (MCRs), such as the Ugi–Zhu reaction, offer a powerful platform for assembling complex heterocyclic systems like pyrrolopyridinones in a single, atom-economical step, often utilizing microwave irradiation to accelerate the reaction. mdpi.com Adapting such MCRs could provide rapid access to libraries of derivatives built upon the this compound core.

Furthermore, the principles of green chemistry should be integrated into synthetic planning. This includes the exploration of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to drive chemical reactions. A recent study demonstrated a highly efficient nickel-catalyzed dechlorination and deuteration of aryl chlorides, including a 1H-pyrrolo[2,3-b]pyridine derivative, using piezoelectric-promoted mechanochemical methods. acs.org Applying this strategy to selectively modify the chloro-substituent on the target molecule could be a sustainable route for late-stage functionalization. acs.org

Table 1: Examples of Modern Synthetic Methodologies Potentially Applicable to this compound
MethodologyDescriptionPotential AdvantagesReference Example
Multicomponent Reactions (e.g., Ugi-Zhu)A one-pot reaction combining three or more starting materials to form a complex product, incorporating most or all of the atoms of the reactants.High atom economy, operational simplicity, rapid library generation.Synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com
MechanochemistryUsing mechanical energy (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvent.Reduced solvent waste, potential for novel reactivity, energy efficiency.Nickel-catalyzed dechlorination/deuteration of aryl chlorides. acs.org
Organometallic Cross-CouplingTransition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds at the halogenated positions.High functional group tolerance, reliable and predictable reactivity for diversification.Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. nih.gov
C-H Activation/FunctionalizationDirectly converting a C-H bond into a C-C, C-N, or C-O bond, avoiding the need for pre-functionalized starting materials.Step economy, reduced production of halide waste streams.General strategy for functionalizing heterocyclic cores.

Design and Synthesis of Highly Functionalized and Conformationally Constrained Analogues

The bromo and chloro substituents on the this compound scaffold are ideal anchor points for extensive functionalization via organometallic cross-coupling reactions. rsc.org Future research should systematically explore the introduction of a wide array of chemical moieties at these positions to build structure-activity relationships (SAR) for various biological targets. The pyrrolopyridine nucleus is a known mimic of the purine (B94841) ring of ATP, making its derivatives potent kinase inhibitors. nih.gov By strategically adding different substituents, the selectivity and potency against specific kinases, such as Fibroblast Growth Factor Receptors (FGFR) or EGFR/CDK2, can be fine-tuned. nih.govrsc.org

Beyond simple functionalization, the design of conformationally constrained analogues represents a sophisticated strategy to enhance binding affinity and selectivity. By restricting the rotational freedom of the molecule, it can be locked into a specific bioactive conformation. mdpi.com This can be achieved by introducing cyclic structures or rigid linkers. For example, research on related pyrrolo[2,1-c] google.commdpi.com-benzodiazepines has shown that incorporating sugar moieties can create rigid helical conformations that influence biological activity. nih.gov Similar strategies, such as annulating a new ring across the pyrrolopyridine core, could be applied to this compound to create novel, rigid structures with potentially improved pharmacological profiles.

Deepening Mechanistic Understanding of Molecular Interactions through Chemical Biology Approaches

To fully exploit the therapeutic potential of this compound derivatives, it is crucial to understand how they interact with their biological targets on a molecular level. Future work should employ a range of chemical biology techniques to elucidate these mechanisms.

Once lead compounds are identified from screening, molecular docking studies can provide initial hypotheses about binding modes. These computational models can predict interactions, such as hydrogen bonds and hydrophobic contacts, within the target protein's active site, as has been demonstrated for pyrrolo[3,2-c]pyridine derivatives targeting tubulin and pyrrolo[3,2-d]pyrimidine derivatives targeting EGFR. nih.govnih.gov

To validate these models and gain deeper insights, the synthesis of chemical probes is essential. This involves creating analogues of the lead compound that are tagged with reporter groups, such as fluorescent dyes or biotin. These probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and in affinity-based proteomics to identify its direct binding partners within the cell. Such studies have been pivotal in understanding the targets of pyrrolopyrimidine inhibitors of multidrug-resistance-associated proteins. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Predictive Design and Synthesis

The vast chemical space that can be generated from the this compound core presents both an opportunity and a challenge. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by making it more efficient and predictive.

Generative AI models can design novel molecules de novo with desired properties. By training these models on large datasets of known active and inactive compounds, they can learn the complex relationships between chemical structure and biological activity. This allows for the generation of focused libraries of new analogues of this compound that are computationally optimized for potency and selectivity against a specific target, long before they are synthesized in the lab.

Furthermore, AI can assist in synthesis planning. Retrosynthesis prediction tools can analyze a target molecule and propose viable synthetic routes, ranking them based on factors like reaction yield, cost of starting materials, and step count. This can significantly accelerate the discovery process by helping chemists to identify the most efficient ways to create the novel compounds designed by generative models.

Exploration of New Applications in Materials Science and Analytical Chemistry (Non-Biological)

While the primary focus for pyrrolopyridine scaffolds has been in medicinal chemistry, their inherent electronic and photophysical properties suggest potential applications in other fields. Future research should extend beyond biology to explore the utility of this compound in materials science and analytical chemistry.

The fused aromatic system of the pyrrolopyridine core, particularly when functionalized, could be a building block for novel organic electronic materials. For instance, perfluoropyridine has been used to create advanced polymers and network materials for applications in thermosets and carbonized membranes due to its reactivity and the unique properties conferred by the fluorinated ring. mdpi.com Analogously, derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors, where their fluorescence or electronic properties could be tuned through chemical modification at the halogenated sites.

In analytical chemistry, the compound and its derivatives could serve as valuable scaffolds for creating new analytical reagents or standards. For example, the development of a deuterated version of this molecule, potentially synthesized via sustainable mechanochemical methods, could provide a useful internal standard for mass spectrometry-based quantification assays. acs.org The creation of derivatives that exhibit selective fluorescence quenching or enhancement in the presence of specific metal ions or small molecules could also lead to the development of novel chemosensors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via halogenation or cross-coupling reactions. For instance, bromination of a pyrrolo-pyridine precursor using NN-bromosuccinimide (NBS) in DMF at 20°C for 4 hours achieves 100% conversion in one step . Optimization involves controlling reaction temperature, stoichiometry, and purification (e.g., silica gel chromatography with heptane/ethyl acetate mixtures) to improve yields .

Q. How can NMR spectroscopy confirm the regioselectivity of halogenation in pyrrolo-pyridine derivatives?

  • Methodology : 1H^1H and 13C^{13}C NMR are critical for assigning substituent positions. For example, in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the aldehyde proton appears at δ 9.93 ppm, while aromatic protons show coupling patterns (e.g., J=2.3HzJ = 2.3 \, \text{Hz}) that confirm substitution sites . Integration ratios and 2D NMR (e.g., HSQC) resolve overlapping signals .

Q. What purification techniques are effective for isolating this compound intermediates?

  • Methodology : Silica gel flash chromatography with gradients of heptane/ethyl acetate (7:3 to 8:2) is standard . For polar intermediates, preparative HPLC or recrystallization (e.g., using THF/water) improves purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 5-bromo-3-chloro-pyrrolo-pyridines in cross-coupling reactions?

  • Methodology : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity at C3 and C5, facilitating Suzuki-Miyaura couplings. For example, 3-iodo derivatives react with phenylboronic acids under Pd(PPh3_3)4_4 catalysis (2 mol%) in toluene/ethanol (3:1) at 105°C, achieving 58% yield . Substituent steric effects may require adjusted catalyst loading (e.g., Pd2_2(dba)3_3) .

Q. What strategies address low yields in the functionalization of 5-bromo-3-chloro-pyrrolo-pyridines with bulky aryl groups?

  • Methodology : Microwave-assisted synthesis or high-pressure conditions accelerate sluggish reactions. For sterically hindered boronic acids (e.g., 3,4-dimethoxyphenyl), increasing equivalents (1.2–1.5×) and extending reaction time (6–8 hours) improve conversion . Alternative catalysts (e.g., XPhos Pd G3) enhance turnover .

Q. How can conflicting spectral data for pyrrolo-pyridine derivatives be resolved during structural elucidation?

  • Methodology : Contradictions in 1H^1H NMR (e.g., NH proton broadening due to tautomerism) are addressed via deuterated solvent exchange (D2_2O) or variable-temperature NMR. X-ray crystallography provides definitive confirmation, as seen in the crystal structure of 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine .

Q. What computational methods predict the bioactivity of 5-bromo-3-chloro-pyrrolo-pyridine analogs?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), guiding SAR studies. Electrostatic potential maps correlate substituent effects with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.